Paullinsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Paullinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.

Biologie: Studiert für ihre Rolle in der Struktur und Funktion von Zellmembranen.

Medizin: Untersucht auf ihre potenziellen entzündungshemmenden und antioxidativen Eigenschaften.

5. Wirkmechanismus

This compound übt ihre Wirkungen hauptsächlich durch ihre Einlagerung in Zellmembranen aus, wo sie die Membranfluidität und -permeabilität beeinflusst . Sie wirkt auch als Ligand für bestimmte Rezeptoren, die an Entzündungs- und oxidativem Stress beteiligt sind . Zu den molekularen Zielstrukturen gehören Enzyme wie Cyclooxygenase und Lipoxygenase, die am Stoffwechsel von Fettsäuren beteiligt sind .

Ähnliche Verbindungen:

Vaccensäure (cis-11-Octadecensäure): Eine weitere Omega-7-Fettsäure mit einer ähnlichen Struktur, die sich jedoch in der Position der Doppelbindung unterscheidet.

Palmitoleinsäure (cis-9-Hexadecensäure): Eine Omega-7-Fettsäure mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit: this compound ist aufgrund ihrer spezifischen Doppelbindungsposition und ihrer hohen Konzentration in Guarana-Samenöl einzigartig . Dies macht sie für bestimmte industrielle und medizinische Anwendungen besonders wertvoll .

Wirkmechanismus

Target of Action

Paullinic acid is an omega-7 fatty acid found in a variety of plant sources, including guarana (Paullinia cupana) from which it gets its name . It is one of a number of eicosenoic acids

Mode of Action

It is known that fatty acids play a crucial role in various biological functions such as structural constituents of cell membranes, protective coatings such as waxes and cutin, and also as storage reserve in seeds .

Biochemical Pathways

Paullinic acid, as a long-chain fatty acid, is likely involved in various biochemical pathways related to lipid metabolism. These pathways may include the synthesis and degradation of triglycerides, phospholipids, and cholesterol esters . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Paullinic acid are not yet fully understood due to limited research. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body via the bloodstream. It is likely metabolized in the liver and excreted via the kidneys .

Result of Action

As a fatty acid, it likely plays a role in maintaining the integrity of cell membranes, providing energy storage, and participating in various biochemical reactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Paullinsäure kann durch Hydrolyse von Triglyceriden aus Guarana-Samenöl synthetisiert werden. Der Prozess umfasst die Extraktion des Öls, gefolgt von der Verseifung, die die Triglyceride in Glycerin und Fettsäuren zerlegt, darunter this compound .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in der Regel die großtechnische Extraktion von Guarana-Samenöl, gefolgt von Reinigungsprozessen wie Destillation und Kristallisation, um die Fettsäure zu isolieren . Fortschrittliche Techniken wie die Superkritische Fluidextraktion können ebenfalls eingesetzt werden, um die Ausbeute und Reinheit zu verbessern .

Arten von Reaktionen:

Reduktion: Die Doppelbindung in this compound kann reduziert werden, um gesättigte Fettsäuren zu bilden.

Substitution: Die Carboxylgruppe von this compound kann an Veresterungs- und Amidierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Säurechloride und Amine werden häufig in Veresterungs- und Amidierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroperoxide und Ketone.

Reduktion: Gesättigte Fettsäuren.

Substitution: Ester und Amide.

Vergleich Mit ähnlichen Verbindungen

Vaccenic acid (cis-11-octadecenoic acid): Another omega-7 fatty acid with a similar structure but differing in the position of the double bond.

Palmitoleic acid (cis-9-hexadecenoic acid): An omega-7 fatty acid with a shorter carbon chain.

Uniqueness: Paullinic acid is unique due to its specific double bond position and its high concentration in guarana seed oil . This makes it particularly valuable for certain industrial and medicinal applications .

Eigenschaften

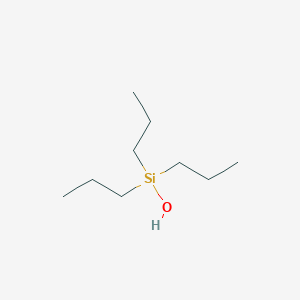

IUPAC Name |

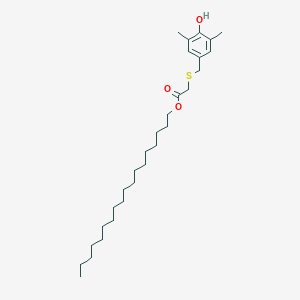

(Z)-icos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

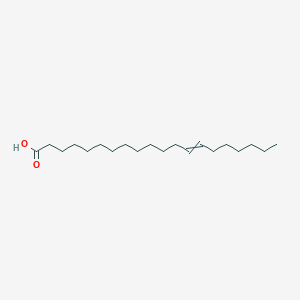

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17735-94-3 | |

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paullinic acid and where is it found?

A1: Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of Paullinic acid and what is its molecular formula and weight?

A2: Paullinic acid is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is Paullinic acid typically analyzed and identified?

A3: Paullinic acid can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of Paullinic acid?

A5: While predominantly found in seed oils, Paullinic acid has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of Paullinic acid?

A5: While the provided abstracts primarily focus on the occurrence and extraction of Paullinic acid, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of Paullinic acid?

A7: The high content of Paullinic acid, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)